molecular formula C13H18ClN5O4 B15139630 2-Chloro-N6-isopropyladenosine

2-Chloro-N6-isopropyladenosine

Cat. No.: B15139630
M. Wt: 343.76 g/mol
InChI Key: HJUFYIWBBAHQPW-HRLNAYTHSA-N
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Preparation Methods

The synthesis of 2-Chloro-N6-isopropyladenosine involves the modification of adenosine derivativesThe reaction conditions typically involve the use of chlorinating agents and isopropylamine under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-Chloro-N6-isopropyladenosine undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-N6-isopropyladenosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N6-isopropyladenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific molecular pathways, including the inhibition of DNA polymerase and the activation of apoptotic pathways .

Comparison with Similar Compounds

2-Chloro-N6-isopropyladenosine is unique compared to other purine nucleoside analogs due to its specific modifications at the 2 and N6 positions. Similar compounds include:

    2-Chloro-N6-cyclopentyladenosine: Another purine nucleoside analog with different substituents.

    2-Chloro-N6-methyladenosine: A compound with a methyl group at the N6 position instead of an isopropyl group.

    2-Chloro-N6-ethyladenosine: A compound with an ethyl group at the N6 position

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C13H18ClN5O4

Molecular Weight

343.76 g/mol

IUPAC Name

(2R,4R,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H18ClN5O4/c1-5(2)16-10-7-11(18-13(14)17-10)19(4-15-7)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,18)/t6-,8+,9?,12-/m1/s1

InChI Key

HJUFYIWBBAHQPW-HRLNAYTHSA-N

Isomeric SMILES

CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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